6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride
Overview
Description
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C10H4BrClO3 and a molecular weight of 287.50 . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of bromine and carbonyl chloride groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride typically involves the bromination of 2-oxo-2H-chromene-3-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the chromene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The carbonyl chloride group can react with nucleophiles like alcohols or amines to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine and carbonyl chloride groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function and activity .
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride can be compared with other similar compounds, such as:
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: This ester derivative has different solubility and reactivity properties compared to the carbonyl chloride compound.
The uniqueness of this compound lies in its specific functional groups, which enable a wide range of chemical transformations and applications .
Biological Activity
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClO with a molecular weight of 287.50 g/mol. The compound features a bromine atom at the 6th position and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways:
- Enzyme Inhibition : This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in various cancers. Inhibition of these enzymes can disrupt tumor progression by affecting extracellular acidification and cellular proliferation .
- Antioxidant Activity : Chromene derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Studies indicate that this compound can selectively inhibit cancer-associated carbonic anhydrases, making it a candidate for cancer therapy .
- Anti-inflammatory Effects : Similar chromene derivatives have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives related to this compound have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds in various biological contexts:
- Inhibition of Carbonic Anhydrases : A study found that certain derivatives based on the chromene scaffold exhibited high inhibition rates against CA IX and XII, with Ki values in the nanomolar range, outperforming standard drugs like acetazolamide .
- Synthesis and Evaluation : Research demonstrated that multicomponent reactions could efficiently synthesize chromene derivatives with enhanced biological activities, including anti-inflammatory and anticancer properties .
- Antioxidant Studies : The antioxidant capacity of chromene derivatives was assessed through various assays, confirming their ability to scavenge free radicals effectively .
Comparative Analysis
To illustrate the unique properties of this compound, a comparison with similar compounds is provided:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
6-Bromo-N-methyl-2-oxo-2H-chromene | Moderate anticancer | 25 | Less selective than 6-bromo derivative |
6-Bromo-coumarin | Antimicrobial | 15 | Effective against S. aureus |
6-Bromo-N-cycloheptyl derivative | Pancreatic lipase inhibitor | 30 | Potential for obesity treatment |
Properties
IUPAC Name |
6-bromo-2-oxochromene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWVEWBXKXFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675493 | |
Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-94-2 | |
Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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